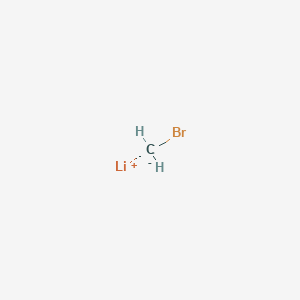![molecular formula C11H11NO6S2 B14350689 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid CAS No. 94196-29-9](/img/structure/B14350689.png)
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is a complex organic compound derived from naphthalene It features both hydroxyl and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and nitration processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Conditions often involve the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methanesulfonyl group.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a hydroxyl group.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Different substitution pattern on the aromatic ring.
Uniqueness
4-Hydroxy-5-[(methanesulfonyl)amino]naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in specific synthetic applications and research contexts.
Propiedades
Número CAS |
94196-29-9 |
|---|---|
Fórmula molecular |
C11H11NO6S2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-19(14,15)12-9-4-2-3-7-5-8(20(16,17)18)6-10(13)11(7)9/h2-6,12-13H,1H3,(H,16,17,18) |
Clave InChI |
USGLJFDFJIFVHN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC2=CC(=CC(=C21)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)


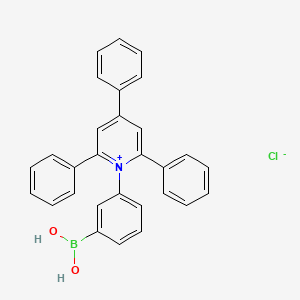
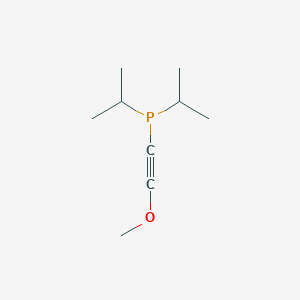
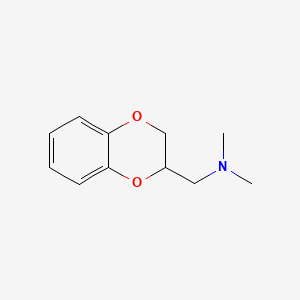
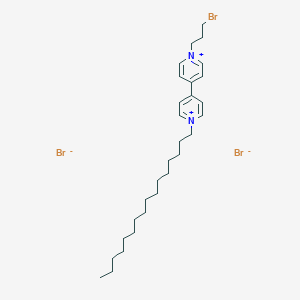
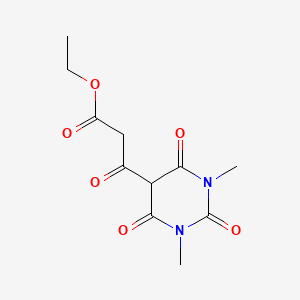
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
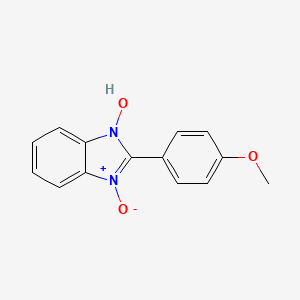
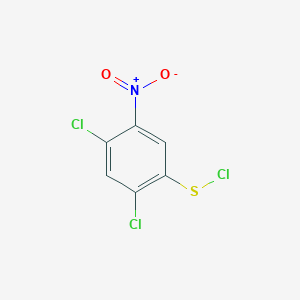
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)

